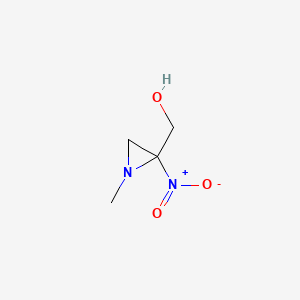
(1-Methyl-2-nitroaziridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-2-nitroaziridin-2-yl)methanol is a unique organic compound characterized by the presence of a nitro group and an aziridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-2-nitroaziridin-2-yl)methanol typically involves the reaction of aziridine derivatives with nitroalkanes under controlled conditions. One common method is the nucleophilic substitution reaction where aziridine reacts with nitromethane in the presence of a base to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the aziridine ring and the nitro group.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitro alcohols.
Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products:
Oxidation: Nitro alcohols.
Reduction: Amino alcohols.
Substitution: Substituted aziridines.
Aplicaciones Científicas De Investigación
(1-Methyl-2-nitroaziridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Methyl-2-nitroaziridin-2-yl)methanol involves its interaction with biological molecules through its reactive aziridine ring and nitro group. The aziridine ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is crucial for its potential therapeutic effects, such as antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Aziridines: Compounds with a three-membered nitrogen-containing ring, known for their high reactivity.
Nitroalkanes: Organic compounds containing a nitro group, used in various chemical reactions.
Uniqueness: (1-Methyl-2-nitroaziridin-2-yl)methanol is unique due to the combination of the aziridine ring and the nitro group, which imparts distinct reactivity and potential applications. This dual functionality makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C4H8N2O3 |
|---|---|
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
(1-methyl-2-nitroaziridin-2-yl)methanol |
InChI |
InChI=1S/C4H8N2O3/c1-5-2-4(5,3-7)6(8)9/h7H,2-3H2,1H3 |
Clave InChI |
QLUSGEIIIVTLAO-UHFFFAOYSA-N |
SMILES canónico |
CN1CC1(CO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


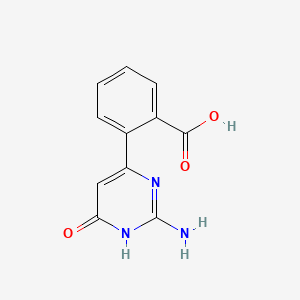
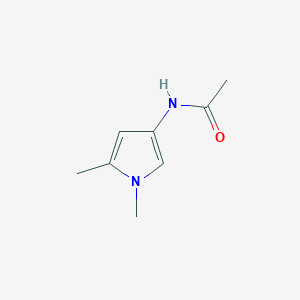
![FER pentacarbonyle [French]](/img/structure/B13836026.png)
![2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6](/img/structure/B13836028.png)
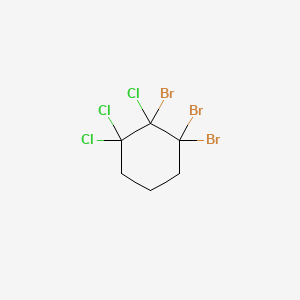
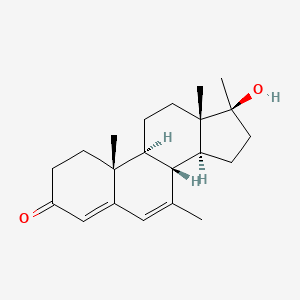
![1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-one](/img/structure/B13836033.png)
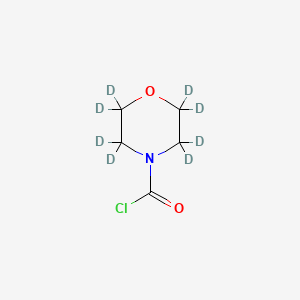
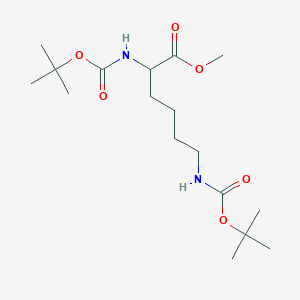
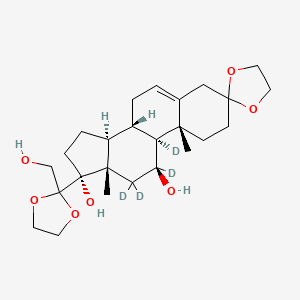
![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
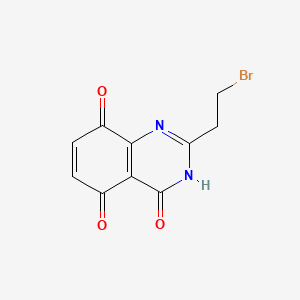

![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
